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Compound of Interest

Compound Name: 2,3-Dimethyl-2-butene

Cat. No.: B165504 Get Quote

Introduction: 2,3-Dimethyl-2-butene, also known as tetramethylethylene, is a symmetrically

substituted alkene with the chemical formula C₆H₁₂. Its unique, highly symmetrical structure

gives rise to distinct spectroscopic features. This technical guide provides an in-depth analysis

of the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and

Raman spectroscopic data for 2,3-dimethyl-2-butene, intended for researchers, scientists, and

professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the molecule's high degree of symmetry, with a plane of symmetry bisecting the carbon-

carbon double bond, all twelve protons and all four methyl carbons are chemically equivalent.

This results in remarkably simple NMR spectra.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,3-dimethyl-2-butene exhibits a single sharp signal, as all 12

protons are in identical chemical environments.

Table 1: ¹H NMR Spectroscopic Data for 2,3-Dimethyl-2-butene
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Chemical Shift (δ)
in ppm

Multiplicity Integration Assignment

~1.6-1.7 Singlet 12H
Four equivalent

methyl groups (-CH₃)

¹³C NMR Spectroscopy
The ¹³C NMR spectrum is also simplified by the molecule's symmetry, showing only two distinct

signals. One signal corresponds to the four equivalent methyl carbons, and the other to the two

equivalent sp²-hybridized carbons of the double bond.

Table 2: ¹³C NMR Spectroscopic Data for 2,3-Dimethyl-2-butene

Chemical Shift (δ) in ppm Assignment

~20-22 Four equivalent methyl carbons (-CH₃)

~123-125 Two equivalent sp² carbons (C=C)

Infrared (IR) Spectroscopy
The IR spectrum of 2,3-dimethyl-2-butene is notable for the absence of a C=C stretching

band, a direct consequence of the molecule's symmetrical structure which results in no change

in the dipole moment during the C=C stretching vibration. The spectrum is therefore dominated

by C-H stretching and bending vibrations of the methyl groups.

Table 3: Key IR Absorption Bands for 2,3-Dimethyl-2-butene
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Wavenumber (cm⁻¹) Intensity Assignment

2970-2860 Strong
C-H (sp³) stretching of methyl

groups

1465 Medium
C-H asymmetric bending of

methyl groups

1375 Medium
C-H symmetric bending of

methyl groups

1670-1640 Absent
C=C stretching (inactive due to

symmetry)

Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry of 2,3-dimethyl-2-butene results in a clear molecular

ion peak and a characteristic fragmentation pattern.

Table 4: Key Mass Spectrometry Data (EI) for 2,3-Dimethyl-2-butene

m/z Relative Intensity (%) Assignment

84 ~30 Molecular Ion [M]⁺

69 100 [M - CH₃]⁺ (Base Peak)

41 ~75 [C₃H₅]⁺

39 ~40 [C₃H₃]⁺

The fragmentation is initiated by the loss of a methyl group to form a stable tertiary carbocation

at m/z 69, which is the base peak.

Raman Spectroscopy
Raman spectroscopy is particularly useful for observing the C=C bond in symmetrical alkenes,

as the stretching of this bond leads to a significant change in polarizability, resulting in a strong

Raman signal.
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Table 5: Key Raman Shifts for 2,3-Dimethyl-2-butene

Raman Shift (cm⁻¹) Intensity Assignment

~1670 Strong C=C stretching

~2970 Strong
C-H (sp³) symmetric stretching

of methyl groups

~2915 Strong
C-H (sp³) asymmetric

stretching of methyl groups

~1445 Medium C-H bending of methyl groups

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve 5-25 mg of 2,3-dimethyl-2-butene in approximately 0.7 mL of

a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.

Acquisition Parameters (¹H NMR):

Pulse angle: 30-45°

Acquisition time: 2-4 seconds

Relaxation delay: 1-5 seconds

Number of scans: 8-16

Acquisition Parameters (¹³C NMR):

Pulse program: Proton-decoupled

Acquisition time: 1-2 seconds
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Relaxation delay: 2-5 seconds

Number of scans: 128-1024 (or more, depending on concentration)

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier

transform, followed by phase and baseline correction. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: As 2,3-dimethyl-2-butene is a liquid, a neat spectrum can be obtained

by placing a drop of the liquid between two polished salt plates (e.g., NaCl or KBr) to form a

thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the beam path, and the sample spectrum is recorded. The

instrument software automatically ratios the sample spectrum against the background.

Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of scans: 16-32

Mass Spectrometry (Electron Impact - EI)
Sample Introduction: A small amount of the volatile liquid is introduced into the ion source,

often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized

by heating in a vacuum.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: An electron multiplier or similar detector records the abundance of each ion.

Raman Spectroscopy
Sample Preparation: A small amount of the liquid sample is placed in a glass vial or a

capillary tube.

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785

nm) is used.

Data Acquisition: The laser is focused on the sample, and the scattered light is collected and

passed through a filter to remove the Rayleigh scattering. The remaining Raman scattered

light is dispersed by a grating and detected.

Parameters:

Laser power: Adjusted to avoid sample heating or degradation.

Integration time and number of accumulations: Optimized to achieve a good signal-to-

noise ratio.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,3-dimethyl-2-butene.
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General Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2,3-Dimethyl-2-butene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165504#spectroscopic-data-of-2-3-dimethyl-2-
butene-nmr-ir-ms-raman]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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